molecular formula C17H19NO4S B344670 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 496015-65-7

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B344670
CAS No.: 496015-65-7
M. Wt: 333.4g/mol
InChI Key: AZCPRJDYCCYCAD-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline core, which is further substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the tetrahydroisoquinoline core is treated with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the sulfonylated tetrahydroisoquinoline with a 2,5-dimethoxyphenyl derivative, which can be facilitated by various coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(2,5-Dimethoxyphenyl)sulfonyl]ethanol
  • 2-[(2,5-Dimethoxyphenyl)sulfonyl]aniline
  • 2-[(2,5-Dimethoxyphenyl)sulfonyl]benzene

Comparison: Compared to these similar compounds, 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCPRJDYCCYCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325341
Record name 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496015-65-7
Record name 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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